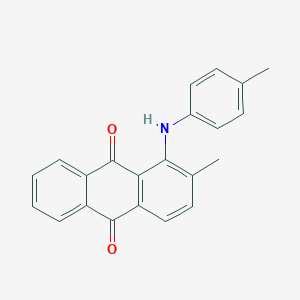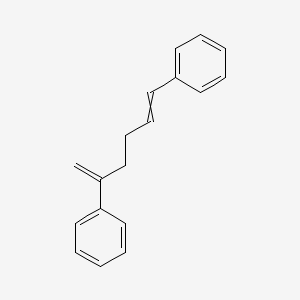
Benzene, 1,1'-(5-methylene-1-pentene-1,5-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- is an organic compound with the molecular formula C17H18 This compound is characterized by the presence of two benzene rings connected by a pentene chain with a methylene group
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- typically involves the reaction of benzene with a suitable pentene derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing, with studies focusing on its interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals, where its unique structure imparts desirable properties to the final products.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes to inhibit or activate specific biochemical pathways, while in industrial applications, it may act as a reactive intermediate in polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- include:
Benzene, 1,1’-(2-pentene-1,5-diyl)bis-: This compound has a similar structure but with a different positioning of the pentene chain.
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Another similar compound with variations in the alkene chain.
Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: Differing in the length and branching of the connecting chain.
The uniqueness of Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63779-68-0 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
5-phenylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C18H18/c1-16(18-14-6-3-7-15-18)10-8-9-13-17-11-4-2-5-12-17/h2-7,9,11-15H,1,8,10H2 |
InChI-Schlüssel |
FGDWDWVIFONBQY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)
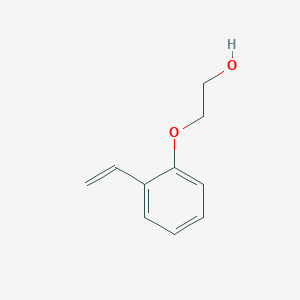
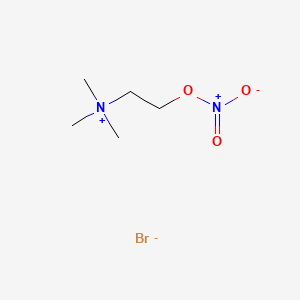
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
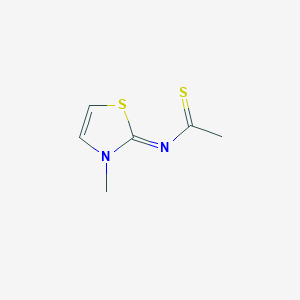
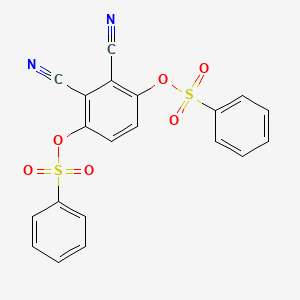
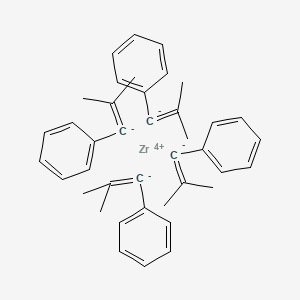
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)
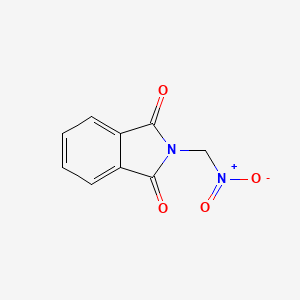
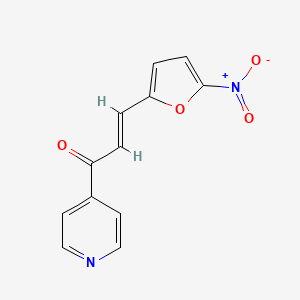
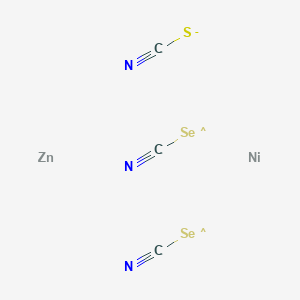
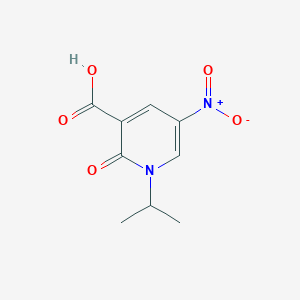
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
